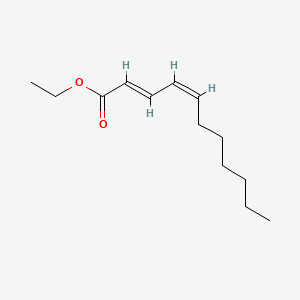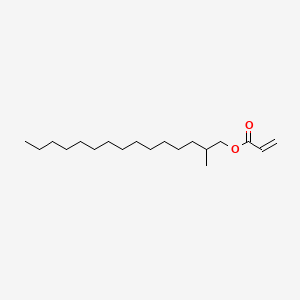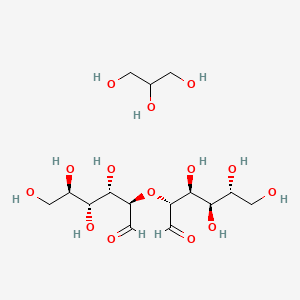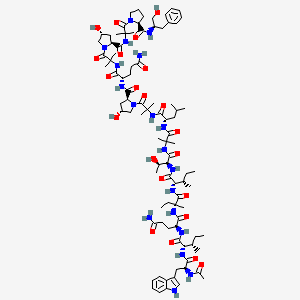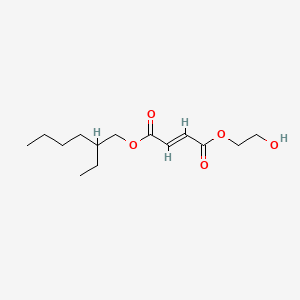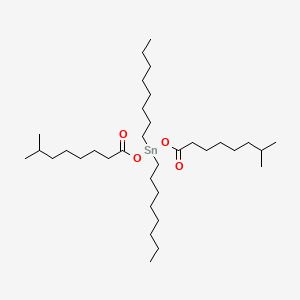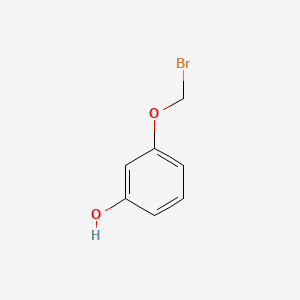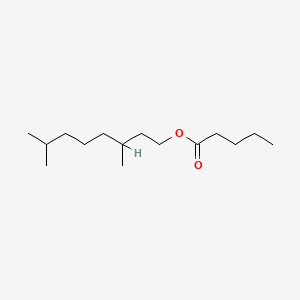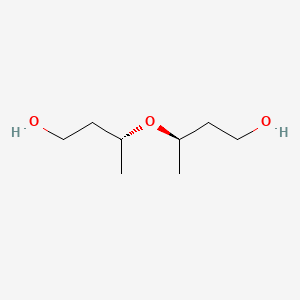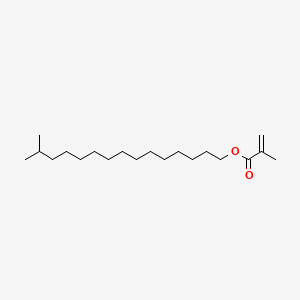
4-Hydroxy-2-butanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-butanone thiosemicarbazone is a compound derived from the reaction of 4-hydroxy-2-butanone with thiosemicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-butanone thiosemicarbazone typically involves the reaction of 4-hydroxy-2-butanone with thiosemicarbazide under acidic or neutral conditions. The reaction proceeds through the formation of an imine bond between the carbonyl group of 4-hydroxy-2-butanone and the amino group of thiosemicarbazide, resulting in the formation of the thiosemicarbazone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Thiosemicarbazone derivatives, including 4-hydroxy-2-butanone thiosemicarbazone, have shown potential anticancer properties.
Industry: The compound is used in the synthesis of other pharmaceutical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
4-Hydroxy-2-butanone: A precursor in the synthesis of 4-hydroxy-2-butanone thiosemicarbazone, known for its use in organic synthesis.
Thiosemicarbazide: The parent compound used to synthesize various thiosemicarbazone derivatives.
Other Thiosemicarbazones: Compounds such as 2-acetylpyridine thiosemicarbazone and salicylaldehyde thiosemicarbazone, which also exhibit significant biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both 4-hydroxy-2-butanone and thiosemicarbazide. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .
Propiedades
Número CAS |
13349-19-4 |
|---|---|
Fórmula molecular |
C5H11N3OS |
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
[(E)-4-hydroxybutan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+ |
Clave InChI |
YVSVACHPRHKOBL-QPJJXVBHSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/CCO |
SMILES canónico |
CC(=NNC(=S)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


